Preliminary Antiproliferative Screening: Unverified Activity Against MCF7 Cells
An initial functional assay for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one has been reported on the CHEMBL database (ID: CHEMBL2345705) evaluating its antiproliferative activity against the human MCF7 breast cancer cell line [1]. However, the source is a vendor-derived dataset with no associated publication or patent, and the specific quantitative result (e.g., IC50 value) is not provided in the public record. This constitutes 'Supporting evidence' at best, indicating a potential area of interest rather than a confirmed biological effect.
| Evidence Dimension | Antiproliferative activity in MCF7 cells |
|---|---|
| Target Compound Data | Activity reported but quantitative data not available. |
| Comparator Or Baseline | N/A - no comparator or baseline provided. |
| Quantified Difference | Not calculable. |
| Conditions | Human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay (assay format BAO_0000219). |
Why This Matters
This highlights the complete absence of verifiable, quantitative data, which is a primary reason to deprioritize this compound for any research requiring validated activity.
- [1] European Bioinformatics Institute. CHEMBL2345705: Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. Accessed via EBI. View Source
